4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol
Description
4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C11H13N3S2 |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-(methylamino)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C11H13N3S2/c1-12-9-8-6-4-2-3-5-7(6)16-10(8)14-11(15)13-9/h2-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
IQZRPBALXJYHFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, although specific conditions for this compound are less commonly reported.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at reactive sites on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) for facilitating cyclization reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrimidines .
Scientific Research Applications
4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, with applications in cancer research.
Biological Studies: It exhibits antimicrobial, anti-inflammatory, and analgesic properties, making it a candidate for various therapeutic applications.
Pharmaceuticals: The compound’s ability to inhibit specific enzymes and proteins makes it valuable in drug development.
Mechanism of Action
The mechanism of action of 4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and proliferation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
4-(methylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
